molecular formula C5H10NS2- B1195824 Diethyldithiocarbamate CAS No. 392-74-5

Diethyldithiocarbamate

Cat. No. B1195824
CAS RN: 392-74-5
M. Wt: 148.3 g/mol
InChI Key: LMBWSYZSUOEYSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of diethyldithiocarbamic acid. It is a conjugate base of a diethyldithiocarbamic acid.
A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

Scientific Research Applications

1. Neurological Research

Diethyldithiocarbamate (DDC) has been explored in neurological research, particularly in relation to memory and neurotransmitter biosynthesis. It is noted as a dopamine beta hydroxylase inhibitor, influencing norepinephrine biosynthesis in the brain, and its effects coincide with alterations in memory, as demonstrated in studies involving mice (Randt et al., 1971).

2. Antioxidant Properties

DDC's role as a potent copper chelating agent is significant in its antioxidant properties. It has been used in the treatment of oxygen toxicity to the central nervous system, as an immunomodulator in cancer therapy, and for HIV-infected patients. Its ability to scavenge reactive oxygen species, chelate ferrous ions, and protect against oxidative damage to various cellular components has been well-documented (Liu et al., 1996).

3. Cancer Research

In the realm of cancer research, DDC's ability to bind copper and form a complex that inhibits proteasomal chemotrypsin-like activity is notable. This complex is shown to decrease the expression of androgen and estrogen receptors and induce apoptosis in prostate and breast cancer cells. This suggests a potential for copper chelators like DDC in cancer treatment strategies (Pang et al., 2007).

4. Radioprotection

DDC exhibits radioprotective abilities by scavenging free radicals and reducing radiation-induced damage. Its ability to protect membrane and DNA against gamma-radiation, both in vitro and in vivo, has been studied. The compound shows potential in reducing radiation-induced lipid peroxides and DNA damage, which has implications for its use as a radioprotector (Gandhi & Nair, 2004).

5. Immunomodulation

DDTC's effects on cytokine production in human myeloid cells highlight its role as an immunomodulator. It has shown a decrease in cell proliferation and an increase in the expression of interleukin and tumor necrosis factor, suggesting its potential in managing chemotherapy- or radiotherapy-induced myelosuppression (Schmalbach et al., 1992).

properties

CAS RN

392-74-5

Product Name

Diethyldithiocarbamate

Molecular Formula

C5H10NS2-

Molecular Weight

148.3 g/mol

IUPAC Name

N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1

InChI Key

LMBWSYZSUOEYSN-UHFFFAOYSA-M

SMILES

CCN(CC)C(=S)[S-]

Canonical SMILES

CCN(CC)C(=S)[S-]

Other CAS RN

392-74-5

synonyms

Ammonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyldithiocarbamate

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